molecular formula C12H7Br2N3O B13801168 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine CAS No. 6946-87-8

4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine

Cat. No.: B13801168
CAS No.: 6946-87-8
M. Wt: 369.01 g/mol
InChI Key: FJVZTGVJNWFHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine is a brominated benzoxazole derivative characterized by a 1,3-benzoxazole core substituted with bromine atoms at positions 4 and 6, an amine group at position 5, and a pyridin-3-yl moiety at position 2. Its molecular formula is C₁₂H₇Br₂N₃O, with a calculated molecular weight of 368.8 g/mol.

Properties

CAS No.

6946-87-8

Molecular Formula

C12H7Br2N3O

Molecular Weight

369.01 g/mol

IUPAC Name

4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H7Br2N3O/c13-7-4-8-11(9(14)10(7)15)17-12(18-8)6-2-1-3-16-5-6/h1-5H,15H2

InChI Key

FJVZTGVJNWFHKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:

    Cyclization: The formation of the benzoxazole ring can be accomplished through cyclization reactions involving the condensation of 2-aminopyridine with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Cyclization: Aldehydes, ketones, acidic or basic catalysts

    Amination: Amine sources, nucleophilic reagents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,6-dibromo-2-pyridin-3-yl-1,3-benzoxazol-5-amine with structurally analogous benzoxazole derivatives, highlighting key differences in substituents, physicochemical properties, synthesis, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Key Applications Safety Data
This compound (Target) 2-Pyridin-3-yl, 4-Br, 6-Br C₁₂H₇Br₂N₃O 368.8 (calculated) Not reported Not explicitly detailed; likely involves bromination and coupling reactions Potential receptor antagonist (inferred from structural analogs) Not reported
2-(Pyridin-3-yl)-1,3-benzoxazol-5-amine 2-Pyridin-3-yl C₁₂H₉N₃O 211.22 Not reported Not detailed in evidence Building block for drug discovery Not reported
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine 2-(3,5-Dimethylphenyl), 4-Br, 6-Br C₁₅H₁₂Br₂N₂O 396.08 Not reported Commercial synthesis (discontinued) Lab-scale research Not reported
2-(Furan-2-yl)-7-phenyl-1,3-benzoxazol-5-amine (6c) 2-Furan-2-yl, 7-Phenyl C₁₇H₁₃N₃O₂ 277.3 182 Hydrazine hydrate, Raney nickel reduction Adenosine A2A receptor antagonist Not reported
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine 2-(5-Chloronaphthyl), 4-Br, 6-Br C₁₇H₁₀Br₂ClN₂O ~453.3 (calculated) Not reported Not detailed in evidence Industrial/lab use (inferred from SDS) Requires standard precautions (100% concentration)
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine 2-Benzylsulfanyl C₁₄H₁₂N₂OS 256.33 Not reported Not detailed in evidence Biochemical research Room-temperature storage recommended

Key Observations:

Pyridinyl vs. Aryl Groups: Pyridinyl substituents (e.g., in the target compound) introduce nitrogen atoms, which may improve binding to biological targets compared to phenyl or furyl groups . Chloronaphthyl vs.

Synthesis Trends :

  • Brominated analogs (e.g., target compound) likely require electrophilic bromination or halogenation steps, while coupling reactions (e.g., Suzuki-Miyaura) are common for introducing aryl/pyridinyl groups .

Applications: Non-brominated analogs (e.g., 2-(pyridin-3-yl)-1,3-benzoxazol-5-amine) serve as building blocks, whereas brominated derivatives show promise in receptor modulation due to enhanced stability and binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.